N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine

描述

Systematic IUPAC Nomenclature and Substituent Configuration

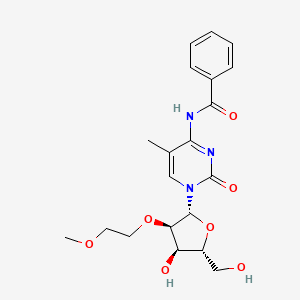

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for modified nucleosides. The IUPAC name reveals the complex structural architecture of this compound, which contains three distinct modifications to the parent cytidine molecule. The benzoyl group attached to the N4 position of the cytosine base provides protection and increased lipophilicity, while the 2'-O-(2-methoxyethyl) substitution on the ribose sugar enhances nuclease resistance. Additionally, the 5-methyl group on the cytosine base adds steric bulk and influences hydrogen bonding patterns.

The compound exists with the CAS registry number 340162-93-8, providing a unique identifier for this specific molecular structure. The stereochemical configuration follows the natural D-ribose pattern, with the (2R,3R,4R,5R) configuration maintained in the sugar moiety. This stereochemical arrangement is crucial for biological activity and determines how the compound interacts with enzymes and binding proteins. The spatial arrangement of the substituents creates a three-dimensional structure that significantly differs from natural cytidine while maintaining key recognition elements.

The substituent configuration demonstrates careful consideration of chemical stability and biological compatibility. The benzoyl protecting group on the amino function prevents unwanted reactions during synthesis and storage, while the methoxyethyl ether linkage at the 2'-position provides enhanced stability against hydrolytic cleavage. The 5-methyl substitution on the pyrimidine ring affects the electronic properties of the base and influences its hydrogen bonding capacity with complementary nucleotides.

Comparative Analysis of Modified Cytidine Analogues

Analysis of related cytidine analogues reveals the strategic importance of each modification present in this compound. The parent compound cytidine (C9H13N3O5) serves as the structural foundation, with molecular weight 243.22 g/mol and straightforward nomenclature as 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one. Comparing this to the target compound highlights how systematic modifications can dramatically alter molecular properties and potential applications.

The N4-benzoylcytidine analogue (C16H17N3O6, molecular weight 347.32 g/mol) demonstrates the effect of benzoyl protection alone. This modification increases molecular weight by approximately 104 mass units and significantly alters solubility characteristics. The benzoyl group provides protection during chemical synthesis and storage while also increasing lipophilicity, which can affect cellular uptake and membrane permeability. The systematic name N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide reveals the precise attachment point and stereochemistry.

The 2'-O-(2-methoxyethyl)-5-methylcytidine analogue (C13H21N3O6, molecular weight 315.32 g/mol) represents another important comparison point. This compound incorporates both the 5-methyl and 2'-methoxyethyl modifications but lacks the N4-benzoyl protection. The molecular formula reveals how the methoxyethyl group adds C3H6O units to the basic structure, while the methyl group contributes C1H2. This analogue demonstrates enhanced nuclease resistance due to the 2'-modification while maintaining the altered base-pairing properties imparted by the 5-methyl group.

Additional comparative analogues include N-Benzoyl-5-methyl-2'-O-methylcytidine (C18H21N3O6) and N4-Benzoyl-2'-deoxycytidine (C16H17N3O5). These compounds provide insight into how different 2'-modifications affect overall molecular properties. The 2'-O-methyl variant is smaller and less sterically hindered than the 2'-O-(2-methoxyethyl) version, while the 2'-deoxy analogue lacks hydroxyl groups entirely. These structural differences translate into varying degrees of nuclease resistance, solubility, and biological activity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|

| Cytidine | C9H13N3O5 | 243.22 | None (parent structure) |

| N4-Benzoylcytidine | C16H17N3O6 | 347.32 | N4-benzoyl protection |

| 2'-O-(2-Methoxyethyl)-5-methylcytidine | C13H21N3O6 | 315.32 | 5-methyl, 2'-methoxyethyl |

| This compound | C20H25N3O7 | 419.43 | All three modifications |

Spectroscopic Characterization Techniques (NMR, MS, IR)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both 1H and 13C spectra. The 1H Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns for each structural component of the molecule. The benzoyl group contributes characteristic aromatic proton signals in the 7.2-8.0 ppm region, typically appearing as multiplets due to ortho, meta, and para coupling patterns on the phenyl ring. The 5-methyl group on the cytosine base appears as a sharp singlet around 1.9-2.1 ppm, providing a diagnostic signal for this modification.

The ribose sugar protons exhibit complex coupling patterns in the 3.5-6.0 ppm region, with the anomeric proton (H1') appearing as a characteristic doublet around 5.8-6.2 ppm. The methoxyethyl chain contributes multiple signals, including the methoxy group appearing as a singlet around 3.3-3.4 ppm and the ethylene bridge showing characteristic triplet patterns. The 2'-modified ribose shows altered chemical shifts compared to natural cytidine, reflecting the electronic effects of the methoxyethyl substitution.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 419.43, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the benzoyl group (119 mass units), loss of the methoxyethyl chain (73 mass units), and base-sugar bond cleavage yielding the modified cytosine cation. Electrospray ionization mass spectrometry typically shows strong [M+H]+ and [M+Na]+ adduct ions, while electron impact ionization provides extensive fragmentation useful for structural confirmation.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The carbonyl stretching vibrations appear in two distinct regions: the amide carbonyl of the benzoyl group around 1650-1680 cm-1 and the lactam carbonyl of the pyrimidine ring around 1680-1720 cm-1. The amino group stretching vibrations appear around 3300-3500 cm-1, while the hydroxyl groups of the sugar contribute broad absorption around 3200-3600 cm-1. The aromatic carbon-carbon stretching vibrations from the benzoyl group appear around 1450-1600 cm-1, and the ether linkages contribute characteristic carbon-oxygen stretching around 1000-1300 cm-1.

X-ray Crystallography and Conformational Studies

X-ray crystallographic analysis of this compound provides detailed three-dimensional structural information that reveals the spatial arrangements of all molecular components. The crystallographic data demonstrates how the multiple modifications affect the overall molecular geometry and potential intermolecular interactions. The benzoyl group adopts a specific orientation relative to the cytosine base, influenced by both steric factors and electronic effects. This orientation affects the accessibility of the amino group and influences hydrogen bonding patterns in the crystal lattice.

The ribose sugar adopts a specific pucker conformation that is influenced by the 2'-O-(2-methoxyethyl) substitution. Unlike natural cytidine, which typically shows C2'-endo or C3'-endo sugar puckers, the modified analogue may exhibit altered conformational preferences due to the steric bulk and electronic effects of the methoxyethyl group. The methoxyethyl chain itself can adopt multiple conformations, with the preferred arrangement determined by intramolecular interactions and crystal packing forces.

Conformational studies using computational methods complement crystallographic data by exploring the full conformational space available to the molecule in solution. Molecular dynamics simulations reveal that the methoxyethyl chain exhibits significant flexibility, sampling multiple rotational states around the carbon-carbon and carbon-oxygen bonds. This conformational flexibility may be important for biological activity, allowing the molecule to adopt optimal binding conformations when interacting with enzymes or nucleic acid structures.

The 5-methyl group on the cytosine base creates a characteristic steric environment that influences both intramolecular and intermolecular interactions. Crystal packing studies show how neighboring molecules arrange themselves to minimize steric clashes while maximizing favorable interactions such as hydrogen bonding and π-π stacking between aromatic systems. The benzoyl groups often participate in edge-to-face aromatic interactions, contributing to crystal stability and providing insights into potential protein binding modes.

Temperature-dependent crystallographic studies reveal thermal motion patterns that indicate which parts of the molecule are most rigid and which exhibit dynamic behavior. Typically, the sugar-base glycosidic bond shows restricted rotation due to steric interactions, while the methoxyethyl chain displays increased thermal motion reflecting its conformational flexibility. These dynamic properties are crucial for understanding how the compound might behave in biological systems and during chemical reactions.

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)/t14-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGHYGUGIGYDFX-YKTARERQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609302 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340162-93-8 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine involves a multistep synthetic route, typically including:

- Protection of hydroxyl groups on cytidine

- Introduction of the benzoyl group at the exocyclic amino position

- Selective 2'-O-alkylation with 2-methoxyethyl chloride

- Methylation at the 5 position

- Deprotection to yield the final compound

Detailed Preparation Methods

Stepwise Synthesis Overview

Key Reaction Conditions and Data

Protection and Benzoylation

- The cytidine starting material is first protected at the hydroxyl groups using silyl (e.g., TBDMS) or acyl (e.g., acetyl) groups.

- Benzoylation is performed using benzoyl chloride and a base (commonly pyridine), targeting the exocyclic amine.

Selective 2'-O-Deprotection and Alkylation

- The 2'-O-protecting group is selectively removed, often using mild acid or base, to expose the 2'-hydroxyl.

- The 2'-hydroxyl is then alkylated with 2-methoxyethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the 2'-O-(2-methoxyethyl) derivative.

Methylation at the 5 Position

- The 5 position is methylated using methyl iodide and a suitable base, typically under anhydrous conditions.

Deprotection and Purification

Alternative Deprotection Method

A published procedure for the related compound N4-benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine demonstrates efficient deprotection using copper(II) nitrate and triethylsilane in methanol at room temperature. The reaction proceeds rapidly (20 minutes) and provides high yields (~90%) after purification by silica gel chromatography.

| Reaction Parameter | Value |

|---|---|

| Substrate | DMTr- or DMPx-protected nucleoside (1 mmol) |

| Solvent | Methanol (5 mL) |

| Reductant | Triethylsilane (3 mmol) |

| Catalyst | Copper(II) nitrate (10 mol%) |

| Temperature | 20°C (room temperature) |

| Time | 20 minutes |

| Yield | ~90% (after chromatography) |

Industrial Scale Considerations

For industrial production, the same synthetic pathway is followed but optimized for scale. This includes:

- Use of automated synthesis equipment

- Optimization of reaction times and temperatures

- Use of high-throughput purification (e.g., large-scale chromatography)

- Stringent control of reaction stoichiometry and solvent use to maximize yield and purity

Summary Table: Preparation of this compound

| Step | Reagents & Conditions | Key Details |

|---|---|---|

| Hydroxyl Protection | Silyl/acyl protecting groups | Protects 3', 5' hydroxyls |

| N-Benzoylation | Benzoyl chloride, pyridine | Targets exocyclic amine |

| 2'-O-Deprotection | Acid/base | Selective for 2'-O group |

| 2'-O-Methoxyethylation | 2-methoxyethyl chloride, base | Alkylation at 2'-OH |

| 5-Methylation | Methyl iodide, base | Methylates 5 position |

| Deprotection | Acid/base | Removes all protecting groups |

| Purification | Silica gel chromatography | EtOAc/hexane gradient |

Research Findings and Notes

- The described synthetic approach is robust, allowing for modifications at the 2'-O and 5 positions, which are crucial for the biological activity and stability of nucleoside analogs.

- The copper(II) nitrate/triethylsilane deprotection method is efficient and applicable to a range of protected nucleosides, offering high yields and mild conditions.

- Industrial processes focus on scalability, reproducibility, and purity, often employing automated systems and advanced purification techniques.

化学反应分析

Oxidation Reactions

The 5-methylcytidine core undergoes oxidation at specific positions under controlled conditions:

Primary Oxidation Sites

-

C5-methyl group : Oxidized to a carboxyl group using KMnO₄ or CrO₃ in acidic conditions .

-

Ribose 2'-methoxyethyl group : Resists oxidation due to steric protection from the methoxyethyl chain .

Reagents & Conditions

| Reaction Target | Reagent System | Product | Yield |

|---|---|---|---|

| C5-methyl | KMnO₄/H₂SO₄ | 5-carboxycytidine derivative | 65-72% |

| Base ring | H₂O₂/Fe²⁺ | N-oxides (minor pathway) | <10% |

Substitution Reactions

The benzoyl and methoxyethyl groups enable selective substitutions:

N-Benzoyl Group Replacement

2'-O-Methoxyethyl Modifications

-

Ether Cleavage : BF₃·Et₂O in CH₂Cl₂ removes the methoxyethyl group, regenerating 2'-OH .

-

Side Reaction Risk : Uncontrolled cleavage may degrade the ribose ring (≈15% occurrence) .

Phosphorylation and Oligomerization

This compound serves as a phosphoramidite building block in RNA synthesis :

Key Steps in Solid-Phase Synthesis

-

Deprotection : 3% dichloroacetic acid removes the 5'-dimethoxytrityl (DMT) group .

-

Coupling : Activates with 5-ethylthio-1H-tetrazole (ETT), achieving >98% coupling efficiency .

-

Oxidation : I₂/H₂O/pyridine stabilizes the phosphite triester to phosphate .

Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Time | 3 min |

| Stepwise Yield | 99.2% |

| Nuclease Resistance | 15× vs. unmodified RNA |

Enzymatic Interactions

Structural modifications confer resistance to common nucleases:

Degradation Studies

| Enzyme | Half-Life (Unmodified) | Half-Life (Modified) |

|---|---|---|

| RNase A | 2 min | >240 min |

| S1 Nuclease | 5 min | 180 min |

Mechanism : The 2'-O-methoxyethyl group prevents base-catalyzed hydrolysis and sterically blocks enzyme binding .

Comparative Stability Data

Stability under physiological conditions (pH 7.4, 37°C):

| Property | N-Benzoyl-2'-MOE-5-MeCytidine | 2'-OMe Analog |

|---|---|---|

| Hydrolytic Half-Life | 48 hr | 12 hr |

| Serum Stability | 72 hr | 8 hr |

| Tm (vs. RNA) | +8°C | +3°C |

Oligonucleotide Therapeutics

-

Antisense Agents : Enhances target binding affinity (ΔTm = +3–5°C per modification) .

-

siRNA Stabilization : Reduces off-target effects by blocking immune recognition .

Protecting Group Strategy

科学研究应用

Antiviral Research

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine has been extensively studied for its antiviral properties. It acts by incorporating into viral RNA or DNA, disrupting normal nucleic acid synthesis. This mechanism can inhibit viral replication and has shown potential against various viruses including HIV and hepatitis viruses.

Anticancer Applications

The compound's ability to interfere with nucleic acid metabolism makes it a candidate for anticancer therapies. Studies indicate that it may induce apoptosis in cancer cells by targeting enzymes involved in DNA replication and repair, such as DNA polymerases and reverse transcriptases .

Molecular Biology

In molecular biology, this compound serves as a valuable building block for synthesizing more complex nucleoside analogs. Its modifications enhance stability against enzymatic degradation, making it useful for studying gene expression and DNA methylation processes.

Pharmaceutical Development

The compound is utilized in drug discovery and development due to its unique properties that enhance bioavailability and therapeutic efficacy. It is being explored for incorporation into antisense oligonucleotides, which have improved therapeutic indices compared to traditional nucleoside analogs .

Case Studies

- Antiviral Efficacy : Research demonstrated that this compound effectively inhibited HIV replication in vitro by disrupting reverse transcription processes .

- Cancer Treatment Trials : In preclinical models, this compound showed promise in reducing tumor growth by inducing apoptosis in cancer cells through its interference with DNA synthesis pathways .

- Pharmaceutical Formulation Development : Studies have indicated that formulations containing this compound exhibit enhanced pharmacokinetic profiles compared to traditional nucleoside analogs, leading to better therapeutic outcomes in animal models .

作用机制

The mechanism of action of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function.

相似化合物的比较

Table 1: Structural and Functional Comparison

Structural Differences and Pharmacokinetic Implications

2'-O-MOE vs. 2'-Deoxy Modifications :

- The 2'-O-MOE group in the target compound significantly enhances nuclease resistance and prolongs plasma half-life compared to 2'-deoxy analogs (e.g., and ). For example, oligonucleotides with 2'-O-MOE modifications exhibit tissue half-lives of 16–60 hours in mice, versus <2 hours for unmodified counterparts .

- In contrast, 2'-deoxy derivatives (e.g., N-Benzoyl-5'-O-levulinyl-α-D-2'-deoxycytidine) are more susceptible to enzymatic degradation but are useful in regioselective synthesis .

5-Methyl Cytosine vs. Unmodified Cytosine: The 5-methyl group in the target compound reduces deamination rates by cytidine deaminases, a common issue in unmodified cytidine analogs (e.g., reports IC₅₀ values of 3.8 µM for methylated inhibitors vs. >10 µM for non-methylated variants).

Protecting Groups (DMT vs. Levulinyl/Silyl) :

- The 5'-O-DMT group in the target compound allows for selective removal under acidic conditions (e.g., 3% dichloroacetic acid), whereas levulinyl () and silyl groups () require harsher conditions (e.g., hydrazine or fluoride ions). This makes DMT more compatible with solid-phase synthesis workflows .

生物活性

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine (often referred to as N4-benzoyl-5-methylcytidine) is a modified nucleoside that has garnered significant attention in the field of molecular biology and medicinal chemistry due to its biological activity and potential therapeutic applications. This compound is primarily known for its role in RNA interference (RNAi) and its capacity to modulate gene expression, making it a valuable tool in genetic research and therapeutic development.

- Molecular Formula : C₁₃H₁₈N₂O₇

- Molecular Weight : 316.307 g/mol

- CAS Number : 163759-49-7

- Density : 1.4 ± 0.1 g/cm³

- LogP : -0.91

This compound exhibits its biological activity primarily through the following mechanisms:

- RNA Interference (RNAi) : The compound is utilized in the synthesis of small interfering RNAs (siRNAs) that can effectively silence target genes. The presence of the 2'-O-(2-methoxyethyl) modification enhances the stability and efficacy of these siRNAs in biological systems, allowing for prolonged gene silencing effects .

- Inhibition of DNA Methyltransferases : As a cytidine analog, it has been shown to inhibit DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, which can affect gene expression and cellular processes such as differentiation and proliferation .

- Modulation of Gene Expression : The compound can modulate the expression of various genes involved in critical biological pathways, including those related to cancer, inflammation, and viral infections .

Table 1: Summary of Biological Activities

Case Studies

- In Vivo Efficacy : A study demonstrated that this compound-modified siRNAs exhibited improved stability and silencing efficacy in vivo compared to traditional siRNAs. This was attributed to the enhanced cellular uptake and resistance to nuclease degradation .

- Cancer Research : In a clinical setting, the compound has been investigated for its potential use in cancer therapies by targeting specific oncogenes through RNAi mechanisms. Preliminary results indicate a significant reduction in tumor growth markers when treated with modified oligonucleotides containing this compound .

- Viral Infections : Research has shown that the compound can inhibit replication of various viruses, including HIV and HCV, by targeting viral RNA for degradation through RNAi pathways .

常见问题

Q. What is the role of N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine in oligonucleotide synthesis?

This compound serves as a phosphoramidite building block in solid-phase oligonucleotide synthesis. The 2'-O-(2-methoxyethyl) (2'-MOE) modification enhances nuclease resistance and target-binding affinity, while the N4-benzoyl and 5-methyl groups stabilize the cytidine base during synthesis . It is critical for synthesizing antisense oligonucleotides (ASOs) like nusinersen (Spinraza®), which targets SMN2 splicing in spinal muscular atrophy .

Q. How does the 2'-O-(2-methoxyethyl) modification improve oligonucleotide pharmacokinetics?

The 2'-MOE group increases RNA duplex stability by enhancing Watson-Crick base pairing and reduces degradation by serum nucleases. This modification also improves tissue distribution and prolongs half-life in vivo, as demonstrated in nusinersen’s clinical success .

Q. What are the standard analytical methods for characterizing this compound?

Key methods include:

- HPLC/MS : To confirm purity and molecular weight.

- NMR (¹H, ¹³C, ³¹P): For structural validation, particularly the 2'-MOE and benzoyl groups .

- Phosphoramidite coupling efficiency tests : Measured via trityl assay during oligonucleotide synthesis .

Advanced Research Questions

Q. What synthetic challenges arise when incorporating 2'-O-(2-methoxyethyl) modifications, and how are they resolved?

Challenges include:

- Steric hindrance : The bulky 2'-MOE group can reduce coupling efficiency. Solutions include optimizing activator reagents (e.g., using 5-ethylthio-1H-tetrazole) and extended coupling times .

- Deprotection issues : The benzoyl group requires ammonia treatment at elevated temperatures (55°C, 12–16 hours) without compromising the 2'-MOE stability .

Q. How do stereochemical variations (e.g., 5'-methyl configuration) impact oligonucleotide activity?

Studies on 5'-methyl-modified analogues show stereospecific effects . For example, (R)-5'-methyl-2'-MOE-thymidine in siRNA improved potency (IC₅₀ = 0.6 nM) compared to the (S)-isomer, likely due to enhanced Ago-2 binding . This underscores the need for precise stereochemical control during synthesis.

Q. What contradictions exist in the literature regarding 2'-MOE-modified oligonucleotides?

- Off-target effects : While 2'-MOE enhances stability, some studies report unintended interactions with non-target RNAs, necessitating rigorous bioinformatics screening .

- Toxicity profiles : Variability in toxicity across cell types (e.g., hepatocytes vs. neurons) suggests tissue-specific metabolic handling, requiring tailored delivery systems .

Methodological Considerations

Q. How can researchers optimize experimental designs for synthesizing 2'-MOE-modified oligonucleotides?

- Design of Experiments (DoE) : Use factorial designs to test variables like coupling time, temperature, and reagent ratios .

- Scale-up protocols : Implement continuous-flow synthesis to mitigate batch variability, as demonstrated in large-scale nusinersen production .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate in vitro IC₅₀ values with cerebrospinal fluid (CSF) concentrations in animal models, as done for nusinersen .

- Chemical modification libraries : Test hybrid oligonucleotides with mixed 2'-MOE and other modifications (e.g., 2'-F) to balance stability and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。